molecular formula C19H21N3 B2558357 N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline CAS No. 433700-19-7

N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline

Cat. No. B2558357
CAS RN: 433700-19-7
M. Wt: 291.398
InChI Key: PULOZDHKYXSVNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the treatment of N-benzyl-2-methylprop-2-en-1-amine with a mixture of concentrated sulfuric acid and 85% phosphoric acid . This reaction gives 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, which is then reacted with aromatic carboxylic acid chlorides . The subsequent reduction affords 2-arylalkyl tetrahydroisoquinolines .


Molecular Structure Analysis

The molecular formula of “N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline” is C24H25NO3 . The molecular structure is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

The synthesis of “this compound” involves several chemical reactions, including condensation, intramolecular cyclization, and reduction .

Scientific Research Applications

Corrosion Inhibition

A density functional theory (DFT) study on bipyrazolic-type organic compounds, including N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline, highlights its potential activity as a corrosion inhibitor. The research elucidates the compound's inhibition efficiency and reactive sites, correlating parameters such as energy gap and electron transfer to its effectiveness in protecting metals from corrosion Wang et al., 2006.

Charge-Transfer Chromophores

Peripheral donor-substituted this compound and related compounds have been synthesized and demonstrated to form charge-transfer chromophores with tetracyanoethylene (TCNE) or 7,7,8,8-tetracyanoquinodimethane (TCNQ). These studies reveal the nonplanarity of the donor–acceptor chromophores and their efficient intramolecular charge-transfer interactions, contributing to advancements in electronic and optoelectronic materials Chen et al., 2011.

Cyclization Reactions

Research on the cyclization of enediynes to iodinated benzo[a]carbazoles, involving N,N-dimethyl 2-[2-(2-ethynylphenyl)ethynyl]anilines, underscores the compound's role in facilitating iodine-mediated cascade cyclizations. These findings contribute to the synthetic methodology in organic chemistry, particularly in the synthesis of complex heterocyclic compounds Chen et al., 2011.

Optical and Electronic Properties

The synthesis and characterization of azo-based phenylthiophene Schiff bases, including N,N-dimethyl derivatives, have provided insight into their crystal structures and optical properties. These materials have been shown to exhibit significant π−π stacking and hydrogen bonding interactions, which are crucial for their applications in nonlinear optics (NLO) and optoelectronic devices Shili et al., 2020.

Polymerization Catalysts

Studies on the polymerization reactions of ε-caprolactone have utilized complexes formed with this compound, showcasing their efficiency as catalysts. These investigations provide valuable insights into the mechanistic and kinetic aspects of polymerization, which are important for the development of new polymeric materials Attandoh et al., 2014.

properties

IUPAC Name

N,N-dimethyl-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-14(2)13-22-18-8-6-5-7-17(18)20-19(22)15-9-11-16(12-10-15)21(3)4/h5-12H,1,13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULOZDHKYXSVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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